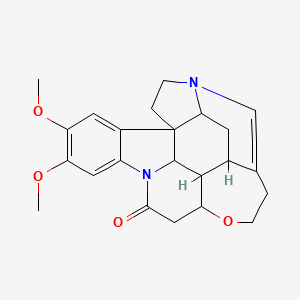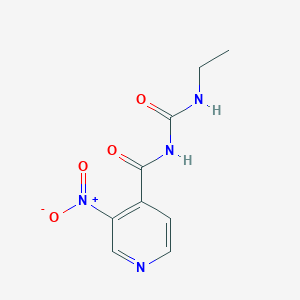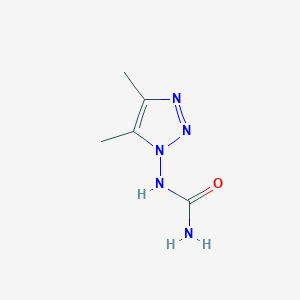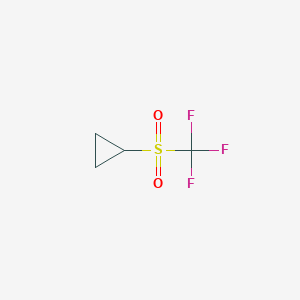![molecular formula C22H28N2O2 B14604149 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide CAS No. 58754-29-3](/img/structure/B14604149.png)
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is a chemical compound known for its role as a class Ic antiarrhythmic agent. It was primarily used for the treatment of severe or life-threatening ventricular arrhythmias. due to its association with increased death rates in patients with asymptomatic heart rhythm abnormalities post-heart attack, it was withdrawn from the market .
Méthodes De Préparation
The synthesis of 4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide involves several steps. One common synthetic route includes the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then further reacted with appropriate reagents to introduce the 1-methylpiperidin-2-yl group and the benzamide moiety . Industrial production methods typically involve similar multi-step synthetic routes, optimized for large-scale production.
Analyse Des Réactions Chimiques
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups on the benzamide or piperidine ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide has been extensively studied for its applications in:
Chemistry: Used as a model compound in studying the effects of structural modifications on antiarrhythmic activity.
Biology: Investigated for its interactions with sodium channels in cardiac cells.
Medicine: Explored for its potential therapeutic effects in treating arrhythmias.
Industry: Utilized in the development of new antiarrhythmic drugs and related compounds.
Mécanisme D'action
The compound exerts its effects by blocking sodium channels in cardiac cells, which inhibits sodium influx through cell membranes. This action affects the polarization-repolarization phase of the action potential, its excitability or refractoriness, impulse conduction, and membrane responsiveness within cardiac fibers .
Comparaison Avec Des Composés Similaires
4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide is unique due to its specific structural features and antiarrhythmic properties. Similar compounds include:
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.
Flecainide: A structurally related compound used for treating arrhythmias.
Propafenone: Shares similar antiarrhythmic properties but differs in its chemical structure and additional beta-blocking effects.
These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and pharmacological profile.
Propriétés
Numéro CAS |
58754-29-3 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-methoxy-N-[2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-16(21-10-6-7-15-24(21)2)19-8-4-5-9-20(19)23-22(25)17-11-13-18(26-3)14-12-17/h4-5,8-9,11-14,16,21H,6-7,10,15H2,1-3H3,(H,23,25) |
Clé InChI |
QTAFLNSVFLTMED-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCN1C)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)



![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)
![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)

![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
